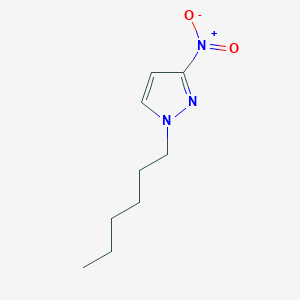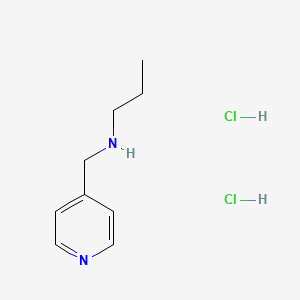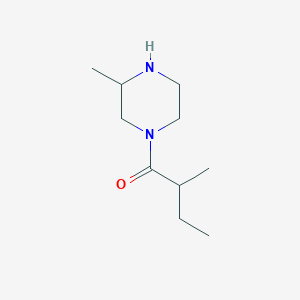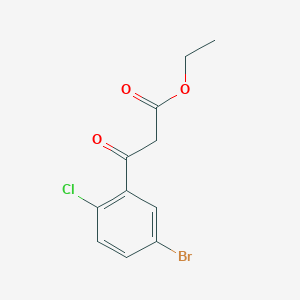
3-Methyl-1-(naphthalene-2-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “3-Methyl-1-(naphthalene-2-carbonyl)piperazine” are not available, piperazine derivatives can be synthesized through various methods. For instance, unsaturated piperazine and homopiperazine derivatives can be synthesized by acylation reactions of piperazine with methacrylic anhydride and benzoyl chloride .作用機序
3-Methyl-1-(naphthalene-2-carbonyl)piperazine has been shown to bind to a variety of different receptors, including the dopamine receptor and the serotonin receptor, as well as to a variety of enzymes, including cytochrome P450 enzymes. This compound has also been shown to interact with a variety of G-protein coupled receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of monoamine oxidase, the inhibition of acetylcholinesterase, the inhibition of adenosine reuptake, and the inhibition of dopamine reuptake. This compound has also been shown to have a variety of effects on the cardiovascular system, including the inhibition of angiotensin converting enzyme and the inhibition of calcium channels.
実験室実験の利点と制限
The use of 3-Methyl-1-(naphthalene-2-carbonyl)piperazine in laboratory experiments has a number of advantages. This compound is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has been shown to be unstable in certain conditions and can be toxic in high concentrations.
将来の方向性
There are a number of potential future directions for the use of 3-Methyl-1-(naphthalene-2-carbonyl)piperazine in scientific research. These include the development of new synthetic methods to produce this compound, the development of more effective and selective inhibitors of different drug targets, and the further study of the biochemical and physiological effects of this compound. Additionally, this compound could be used to study the effects of drugs on a variety of other biological processes, such as cell proliferation and apoptosis.
合成法
3-Methyl-1-(naphthalene-2-carbonyl)piperazine can be synthesized from naphthalene-2-carbonyl chloride and 3-methylpiperazine. The reaction is carried out in a basic solution of sodium hydroxide and isomerizes the starting materials to produce the desired product. The reaction is shown below:
Naphthalene-2-carbonyl chloride + 3-methylpiperazine → this compound
科学的研究の応用
3-Methyl-1-(naphthalene-2-carbonyl)piperazine has been used in a variety of scientific research applications, including the study of drug metabolism and pharmacokinetics, the study of drug-receptor interactions, and the study of enzyme inhibition. This compound has also been used in the study of drug-induced changes in cell signaling pathways and in the study of drug-induced changes in gene expression.
特性
IUPAC Name |
(3-methylpiperazin-1-yl)-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-11-18(9-8-17-12)16(19)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,12,17H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBYULGHIAWZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)
![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)

![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)
![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)